molecular formula C14H13F2NO B1469035 4-(2,4-Difluorobenzyloxy)-benzylamine CAS No. 1061651-00-0

4-(2,4-Difluorobenzyloxy)-benzylamine

Número de catálogo B1469035
Número CAS: 1061651-00-0
Peso molecular: 249.26 g/mol
Clave InChI: IXSSGZICTAGIIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of related compounds has been described in patents . For instance, a process for preparing 3-(4-(2,4-difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, which involves the use of a compound similar to “4-(2,4-Difluorobenzyloxy)-benzylamine”, has been reported .

Aplicaciones Científicas De Investigación

Solubility and Crystallography

Research by Parshad et al. (2004) on benzylamine derivatives has highlighted the role of structural modifications in altering solubility and crystal properties. By preparing salts of N-methylbenzylamine and N,N-dimethylbenzylamine with various p-substituted benzoic acid derivatives, they observed a significant increase in solubility compared to their benzylamine counterparts. The enhanced solubility was attributed to reduced crystal lattice energy, linked to a decreased number of strong hydrogen bonds, as evidenced by X-ray crystallographic analysis (Parshad et al., 2004).

Nucleoside Transport Inhibition

Tromp et al. (2004) investigated the potential of substituted benzyl groups to replace the ribose moiety in 4-nitrobenzylthioinosine (NBTI), aiming to reduce polarity and improve oral absorption and CNS penetration. Their study showed that certain substitutions could lower affinity for the nucleoside transport protein ENT1, with 2-hydroxyl substitution enhancing affinity due to hydrogen bonding. This research demonstrates the versatility of benzylamine derivatives in modulating biological activity (Tromp et al., 2004).

Histamine Receptor Antagonism

A study by Apodaca et al. (2003) on 4-(aminoalkoxy)benzylamines revealed their potential as human histamine H3 receptor antagonists. Certain compounds within this series showed subnanomolar binding affinities, indicating their promise for therapeutic applications in treating disorders related to histamine activity (Apodaca et al., 2003).

Thermal-Runaway Mitigation in Batteries

Shi et al. (2016) explored the use of benzylamine (BA), dibenzylamine (DBA), and trihexylamine (THA) as thermal-runaway retardants (TRR) for lithium-ion batteries. Their study found that these amines, particularly THA, could significantly reduce peak temperature during internal shorting, showcasing the application of benzylamine derivatives in enhancing battery safety (Shi et al., 2016).

Herbicide Synthesis

Qi-sun (2005) investigated the synthesis of pyrimidinyloxybenzylamine herbicides using 2,6-difluorobenzaldehyde as a starting material, leading to the creation of novel compounds with potential applications in agriculture (Gong Qi-sun, 2005).

Propiedades

IUPAC Name

[4-[(2,4-difluorophenyl)methoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7H,8-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSSGZICTAGIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorobenzyloxy)-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Difluorobenzyloxy)-benzylamine
Reactant of Route 2
Reactant of Route 2
4-(2,4-Difluorobenzyloxy)-benzylamine
Reactant of Route 3
Reactant of Route 3
4-(2,4-Difluorobenzyloxy)-benzylamine
Reactant of Route 4
Reactant of Route 4
4-(2,4-Difluorobenzyloxy)-benzylamine
Reactant of Route 5
Reactant of Route 5
4-(2,4-Difluorobenzyloxy)-benzylamine
Reactant of Route 6
Reactant of Route 6
4-(2,4-Difluorobenzyloxy)-benzylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.